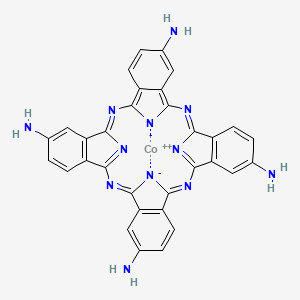

2,9,16,23-Tetraamino-phthalocyanine cobalt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

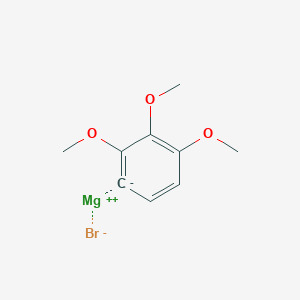

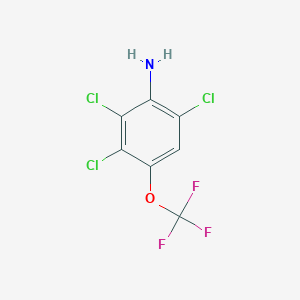

2,9,16,23-Tetraamino-phthalocyanine cobalt is a complex organometallic compound with the molecular formula C32H20CoN12. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its unique electronic and optical properties, making it valuable in various scientific and industrial applications .

Mécanisme D'action

Mode of Action

It is known that the compound forms molecular films by spontaneous adsorption on gold and silver surfaces . The properties of these films have been investigated using techniques such as cyclic voltammetry, impedance, and FT-Raman spectroscopy .

Pharmacokinetics

The compound is insoluble in water , which may affect its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,9,16,23-Tetraamino-phthalocyanine cobalt. For instance, the compound’s solubility could be affected by the pH and temperature of its environment. Additionally, the compound’s interaction with gold and silver surfaces suggests that its activity could be influenced by the presence of these metals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,9,16,23-Tetraamino-phthalocyanine cobalt typically involves the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. One common method includes the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of cobalt(II) salts. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2,9,16,23-Tetraamino-phthalocyanine cobalt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of cobalt.

Reduction: It can be reduced to lower oxidation states, affecting its electronic properties.

Substitution: The amino groups can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve reagents like acyl chlorides or alkyl halides under mild conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cobalt(III) complexes, while substitution reactions can yield various substituted phthalocyanine derivatives .

Applications De Recherche Scientifique

2,9,16,23-Tetraamino-phthalocyanine cobalt has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

Biology: The compound is studied for its potential use in biological imaging and as a sensor for detecting specific biomolecules.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is used in the production of dyes, pigments, and as a component in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cobalt(II) 1,8,15,22-tetraamino-phthalocyanine

- Copper(II) 2,9,16,23-tetraamino-phthalocyanine

- Iron(II) 2,9,16,23-tetraamino-phthalocyanine

Uniqueness

2,9,16,23-Tetraamino-phthalocyanine cobalt is unique due to its specific electronic properties and the presence of cobalt, which imparts distinct catalytic and optical characteristics. Compared to its copper and iron analogs, the cobalt compound exhibits different redox behavior and stability, making it suitable for specific applications in catalysis and electronic devices .

Propriétés

IUPAC Name |

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZDMLSONPDWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20CoN12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123385-16-0 |

Source

|

| Details | Compound: Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer | |

| Record name | Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123385-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

631.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)